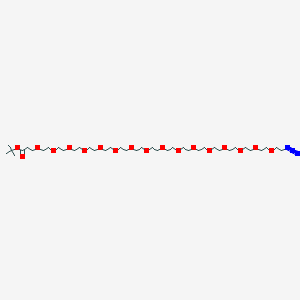

Azido-PEG16-Boc

説明

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H77N3O18/c1-39(2,3)60-38(43)4-6-44-8-10-46-12-14-48-16-18-50-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-41-42-40/h4-37H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMACWJWKFDASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H77N3O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG16-Boc

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG16-Boc is a heterobifunctional linker molecule playing a crucial role in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its chemical properties, a representative experimental workflow for its application, and key data for its use in a laboratory setting.

Core Properties and Specifications

This compound is characterized by a polyethylene glycol (PEG) spacer of 16 ethylene glycol units, flanked by an azide (-N₃) group on one end and a tert-butyloxycarbonyl (Boc) protected amine on the other. This structure imparts desirable characteristics for bioconjugation: the PEG spacer enhances solubility and reduces non-specific interactions, the azide group allows for specific ligation via "click chemistry," and the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₇₇N₃O₁₈ | [1][2] |

| Molecular Weight | 876.04 g/mol | [1][2] |

| Purity | >96% | [1] |

Applications in Bioconjugation and Drug Development

The primary utility of this compound lies in its ability to covalently link two different molecular entities in a controlled, stepwise manner.

-

PROTAC Synthesis : It serves as a PEG-based linker for the synthesis of PROTACs, which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[2]

-

Click Chemistry : The azide group is a key functional group for click chemistry reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like DBCO or BCN to form a stable triazole linkage.[2][3][4][5]

-

Sequential Conjugation : The Boc-protected amine allows for a second conjugation step after the azide has been reacted. The Boc group is stable under click chemistry conditions and can be selectively removed later to expose the primary amine for reaction with an activated ester (e.g., NHS ester) or other amine-reactive functional groups.

Experimental Protocols

Below is a representative two-step protocol for the use of this compound in conjugating an alkyne-modified molecule and an NHS-ester-modified molecule.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

-

Dissolve this compound and a slight molar excess (1.1 equivalents) of the alkyne-modified molecule in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄ (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.

-

Add the CuSO₄ solution to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, purify the product using column chromatography or HPLC to isolate the Boc-PEG16-conjugate.

Step 2: Boc Deprotection and Amide Bond Formation

Objective: To deprotect the Boc group and conjugate the resulting amine with an NHS-ester-modified molecule.

Materials:

-

Boc-PEG16-conjugate from Step 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

NHS-ester-modified molecule of interest

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent (e.g., DMF, DMSO)

Procedure:

-

Boc Deprotection:

-

Dissolve the Boc-PEG16-conjugate in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-PEG16-conjugate is often used directly in the next step.

-

-

Amide Bond Formation:

-

Dissolve the deprotected amine-PEG16-conjugate in an anhydrous aprotic solvent like DMF or DMSO.

-

Add the NHS-ester-modified molecule (1.1 equivalents).

-

Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to neutralize the trifluoroacetate salt and facilitate the reaction.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the final bioconjugate product by HPLC.

-

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis of a hypothetical PROTAC using this compound as the linker, connecting a target protein ligand and an E3 ligase ligand.

References

Introduction: The Role of Azido-PEG16-Boc in Modern Bioconjugation

An In-depth Technical Guide to Azido-PEG16-Boc for Researchers and Drug Development Professionals

Heterobifunctional linkers are critical tools in drug development, diagnostics, and materials science, enabling the precise covalent linkage of two different molecular entities. Among these, this compound has emerged as a versatile and highly valuable reagent. This linker incorporates three key chemical features:

-

An Azide (N₃) group , which serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high efficiency, specificity, and biocompatibility.[1]

-

A polyethylene glycol (PEG) spacer with 16 ethylene glycol units. The PEG chain is hydrophilic, which enhances the aqueous solubility and stability of the conjugated molecules. In therapeutic applications, PEGylation can improve pharmacokinetic properties by reducing renal clearance and minimizing immunogenicity.

-

A tert-butyloxycarbonyl (Boc) protected amine , which provides an orthogonal reactive site. The Boc group is a stable protecting group that can be selectively removed under specific acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation, typically through amide bond formation.[2]

This combination of features makes this compound an ideal linker for constructing complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where controlled, sequential conjugation is paramount.

Chemical Structure and Physicochemical Properties

The generalized structure of an this compound linker features an azide terminus and a Boc-protected amine terminus separated by a 16-unit PEG chain. The exact molecular formula and weight can vary slightly depending on the specific linkage chemistry used to attach the end groups (e.g., an ether vs. an amido linkage).

Structure of a representative t-Boc-N-amido-PEG16-azide:

Quantitative Data Summary

While data for the exact "this compound" molecule is not consolidated under a single entry, the properties of closely related and commercially available analogues provide a reliable reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |

| t-Boc-N-amido-PEG16-Acid | C₄₀H₇₉NO₂₀ | 894.06 | >96% | [3] |

| Azido-PEG16-Alcohol | C₃₂H₆₅N₃O₁₆ | 747.9 | 98% | [4] |

| Azido-PEG16-NHS Ester | C₃₉H₇₂N₄O₂₀ | 917.0 | >90% | [5] |

Note: The properties listed are for reference and may vary between suppliers. Researchers should always consult the certificate of analysis for their specific product.

Key Applications in Drug Development

The unique trifecta of an azide, a PEG spacer, and a protected amine makes this linker exceptionally useful for the modular synthesis of complex therapeutics.

PROTAC Development

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component, as its length and composition dictate the formation of a stable and productive ternary complex. This compound allows for a modular assembly: one ligand (e.g., an alkyne-modified target binder) can be attached via click chemistry, followed by Boc deprotection and coupling of the second ligand (e.g., an E3 ligase binder with a carboxylic acid).

Antibody-Drug Conjugate (ADC) Construction

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets tumor-specific antigens. The linker's stability and properties are crucial for the ADC's efficacy and safety. The CuAAC reaction is an efficient method for attaching azide-modified drugs to alkyne-modified antibodies.[6] The PEG component helps to improve the overall solubility and stability of the final ADC construct.

Experimental Protocols

Successful use of this compound hinges on the correct execution of two key reactions: the CuAAC click reaction and the deprotection of the Boc group.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating the azide terminus of the PEG linker to an alkyne-containing molecule.[7][8]

Materials:

-

This compound linker

-

Alkyne-functionalized molecule (substrate)

-

Copper(II) Sulfate (CuSO₄), 100 mM stock in H₂O

-

Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 10-100 mM stock in DMSO or H₂O

-

Reducing Agent: Sodium Ascorbate, 1 M stock in H₂O (must be prepared fresh)

-

Solvent: Degassed, biocompatible buffer (e.g., PBS pH 7.4) or a mixture with a co-solvent like DMSO or t-BuOH for less soluble substrates.

Procedure:

-

Preparation: In a reaction vessel, dissolve the alkyne-functionalized substrate (1 equivalent) and the this compound linker (1.1-1.5 equivalents) in the chosen reaction solvent.

-

Degassing: To prevent oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[7]

-

Catalyst Premix (Optional but Recommended): In a separate tube, mix the CuSO₄ stock solution (0.01-0.1 equivalents) with the ligand stock solution (0.01-0.1 equivalents). This helps stabilize the catalyst.[8]

-

Initiation: Add the CuSO₄/ligand premix to the main reaction vessel. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).[7]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. Protect the reaction from light if using fluorescent molecules.[6]

-

Monitoring and Purification: Monitor the reaction progress using LC-MS or HPLC. Once complete, the resulting triazole-linked product can be purified using standard techniques such as size-exclusion chromatography or reverse-phase HPLC.

Protocol 2: Boc Group Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group to yield a free primary amine.[9][10]

Materials:

-

Boc-protected PEG conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Scavenger (optional, for sensitive substrates): Triisopropylsilane (TIS)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.

-

Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive groups, add a scavenger like TIS (2.5-5% v/v) to trap the carbocations generated during deprotection.[9]

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitoring: Monitor the reaction for the complete consumption of starting material, typically within 1-2 hours, using TLC or LC-MS.[10]

-

Workup:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

-

To remove residual TFA, co-evaporate the residue with toluene (x3).[9]

-

The resulting product is the TFA salt of the amine, which can often be used directly in the next step (e.g., an amide coupling).

-

For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[10]

-

Visualization of Workflows and Pathways

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the modular synthesis of a PROTAC using an this compound linker.

Caption: A logical workflow for the sequential synthesis of a PROTAC molecule.

Signaling Pathway for PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of protein degradation induced by a PROTAC molecule.

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

References

- 1. Azide | BroadPharm [broadpharm.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Azide-PEG16-alcohol | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. axispharm.com [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Unlocking Precision in Bioconjugation: A Technical Guide to the Azide Group in Azido-PEG16-Boc

For Immediate Release

A deep dive into the function and application of Azido-PEG16-Boc, this technical guide is an essential resource for researchers, scientists, and professionals in the field of drug development. The paper elucidates the critical role of the azide moiety in this heterobifunctional linker, providing a roadmap for its strategic use in creating advanced bioconjugates and targeted therapeutic systems.

At the heart of modern biopharmaceutical research lies the challenge of precisely linking molecules to create stable, effective, and targeted therapies. This compound has emerged as a powerful tool in this endeavor. This in-depth guide dissects the molecule's core components, focusing on the pivotal function of the azide group, the strategic advantage of the polyethylene glycol (PEG) spacer, and the controlled reactivity offered by the tert-Butyloxycarbonyl (Boc) protecting group.

Core Components and their Synergistic Function

This compound is a heterobifunctional linker designed for sequential, controlled bioconjugation. Its structure comprises three key functional units:

-

The Azide Group (-N₃): This is the reactive "warhead" of the molecule, enabling highly specific and efficient covalent bond formation through "click chemistry."[1][2] The azide group is exceptionally stable under typical biological conditions, making it an ideal bioorthogonal handle for conjugation reactions.[3] Its primary role is to react with alkyne- or cyclooctyne-containing molecules to form a stable triazole linkage.[2][4] This reaction is highly selective and can be performed in aqueous environments, making it suitable for modifying sensitive biological molecules.[3]

-

The Polyethylene Glycol (PEG) Spacer (-PEG16-): The 16-unit PEG chain serves as a hydrophilic spacer, imparting several beneficial properties to the final conjugate.[5][6] PEGylation is a well-established technique to enhance the solubility and stability of proteins and small molecule drugs.[6] The PEG linker can also reduce non-specific binding and immunogenicity of the conjugated molecule, potentially prolonging its circulation half-life in vivo.[5]

-

The Boc-Protected Amine Group (-NHBoc): The tert-Butyloxycarbonyl (Boc) group acts as a temporary shield for a primary amine.[6] This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the reactive amine.[6][7] This feature allows for a stepwise conjugation strategy, where the azide group can be reacted first, followed by deprotection and subsequent reaction of the amine group, enabling the synthesis of complex, well-defined bioconjugates.[8]

The Azide Group in Action: Click Chemistry

The paramount function of the azide group in this compound is its participation in click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted triazole ring.[1] While highly effective, the copper catalyst can be toxic to living cells, making this method more suitable for in vitro applications.

SPAAC , on the other hand, is a copper-free click reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN).[4] The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it ideal for in vivo applications and the labeling of live cells.[4]

Quantitative Insights into Click Chemistry Reactions

| Reaction Type | Reactants | Typical Reaction Conditions | Reported Yields | Key Advantages |

| CuAAC | Azide + Terminal Alkyne | CuSO₄, Sodium Ascorbate, Ligand (e.g., TBTA, THPTA), Aqueous buffer (pH 7-8), Room Temperature | Often >90% | High reaction rate, regiospecificity.[1][9] |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | Aqueous buffer (pH 7-8), Room Temperature | Generally high, can approach quantitative | Copper-free, biocompatible for in vivo applications.[4] |

Table 1: General Parameters of Azide-Alkyne Click Chemistry Reactions. Note: Specific yields and reaction times will vary depending on the specific reactants, concentrations, and reaction conditions.

Experimental Protocols

The following provides a generalized workflow for the two-step conjugation of a protein and a small molecule using this compound.

Step 1: Azide-Modification of a Protein via Amine Coupling

This step involves the initial reaction of an amine-reactive derivative of this compound (e.g., Azido-PEG16-NHS ester) with a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azido-PEG-NHS ester (dissolved in DMSO)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Protocol:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add a 10- to 50-fold molar excess of the Azido-PEG-NHS ester to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Purify the azide-modified protein using size-exclusion chromatography to remove excess reagents.

-

Characterize the degree of labeling using techniques such as MALDI-TOF mass spectrometry.

Step 2: Click Chemistry Conjugation to an Alkyne-Modified Molecule

Materials:

-

Azide-modified protein

-

Alkyne-modified small molecule

-

For CuAAC: CuSO₄, Sodium Ascorbate, and a copper-chelating ligand (e.g., THPTA).

-

For SPAAC: DBCO-modified small molecule.

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol (SPAAC):

-

Dissolve the azide-modified protein and the DBCO-modified small molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the DBCO-modified molecule is typically used.

-

Incubate the reaction for 1-4 hours at room temperature. The reaction can also be performed at 4°C overnight.

-

Purify the final conjugate using a suitable chromatography method to remove unreacted small molecules.

-

Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the components.

Caption: A generalized workflow for a two-step bioconjugation using an Azido-PEG linker.

Caption: The relationship between the components of this compound and their functions.

Conclusion

The azide group is the cornerstone of this compound's functionality, providing a highly specific and efficient means of bioconjugation through click chemistry. Complemented by the beneficial properties of the PEG spacer and the controlled reactivity afforded by the Boc-protected amine, this linker is a versatile and powerful tool for the development of next-generation protein-drug conjugates, targeted delivery systems, and other advanced biomaterials. Understanding the distinct role of each component is crucial for its effective application in cutting-edge research and development.

References

- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 7. Boc-Amine Azide-PEG-COOH - CD Bioparticles [cd-bioparticles.net]

- 8. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]

- 9. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the fields of bioconjugation and drug delivery, serving as a crucial protecting group for amines in polyethylene glycol (PEG) linkers. Its acid-labile nature allows for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[2] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][3]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1][4][] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[1] The PEG spacer itself enhances the solubility and biocompatibility of the conjugate, potentially improving its pharmacokinetic profile.[3][6]

Chemical Mechanism of Boc Deprotection

The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA).[7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which leads to the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine.[2][8] The tert-butyl cation is a reactive intermediate that can potentially alkylate nucleophilic residues like methionine or tryptophan.[9] To prevent these side reactions, scavengers are often added to the reaction mixture.

Quantitative Data Presentation

The efficiency of Boc deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Common Acidic Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Typical Time | Temperature | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to RT | [10] |

| Hydrochloric Acid (HCl) | 4 M | Dioxane | 1 - 4 hours | RT |[11] |

Table 2: Common Scavengers for Boc Deprotection

| Scavenger | Typical Concentration (v/v) | Purpose | Reference |

|---|---|---|---|

| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger | [10] |

| Water | 2.5 - 5% | Carbocation Scavenger | [10] |

| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine | [10] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |[10] |

Experimental Protocols

Protocol 1: Boc Deprotection of a PEG Linker

This protocol outlines the standard procedure for the removal of the Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)[1]

-

Triisopropylsilane (TIS) (optional scavenger)[10]

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Toluene (optional)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[10]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[10] If the substrate contains sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).[10]

-

Stir the reaction mixture at 0°C to room temperature for 0.5 to 2 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC).[10]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[1][10]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization to the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG linker with a free amine.[1]

Protocol 2: Two-Step Conjugation Using a Heterobifunctional Boc-PEG Linker

This protocol describes a general workflow for conjugating two different molecules (Molecule A and Molecule B) using a Boc-NH-PEG-COOH linker.

Materials:

-

Boc-NH-PEG-COOH

-

Molecule A (containing a primary amine)

-

Molecule B (containing a primary amine)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Anhydrous DMF or DMSO

-

TFA/DCM solution (from Protocol 1)

-

DIPEA (N,N-Diisopropylethylamine)

Equipment:

-

Reaction vials

-

Magnetic stirrer

-

HPLC for purification

Procedure:

-

Step 1: Conjugation of Molecule A.

-

Dissolve Boc-NH-PEG-COOH, EDC, and NHS in anhydrous DMF.

-

Add Molecule A to the activated linker solution.

-

Stir the reaction for several hours to overnight at room temperature to form the Boc-NH-PEG-CON-Molecule A conjugate.

-

Purify the product by HPLC.

-

-

Step 2: Boc Deprotection.

-

Dissolve the purified conjugate from Step 1 in DCM.

-

Perform the Boc deprotection as described in Protocol 1 to yield H₂N-PEG-CON-Molecule A.

-

-

Step 3: Conjugation of Molecule B.

-

Activate the carboxyl group of Molecule B using EDC/NHS in a separate reaction.

-

Add the deprotected PEG conjugate from Step 2 and a non-nucleophilic base like DIPEA to the activated Molecule B.

-

Stir the reaction to form the final conjugate: Molecule B-CON-NH-PEG-CON-Molecule A.

-

Purify the final product using HPLC.

-

Orthogonal Protection Strategies

The Boc group's acid lability makes it orthogonal to other common amine protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, and Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis.[2] This orthogonality is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively without affecting others.

Conclusion

The Boc protecting group is an indispensable tool in the design and synthesis of advanced PEG linkers for bioconjugation and drug delivery. Its stability under various conditions and its specific, high-yield removal under mild acidic conditions provide the control necessary for constructing complex, well-defined molecular architectures. Understanding the principles, quantitative aspects, and experimental protocols associated with Boc-protected PEG linkers is crucial for researchers aiming to develop next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. Heterobifunctional FMOC Amine PEGs [jenkemusa.com]

- 6. chempep.com [chempep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc-NH-PEG-COOH - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide to Azido-PEG16-Boc for Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG16-Boc

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation. It is designed to covalently connect two different molecular entities, such as a protein and a small molecule drug, with precision and control. Its structure is composed of three key functional components:

-

Azide Group (-N₃): This moiety serves as a highly selective and stable chemical handle for "click chemistry."[1] It is a bioorthogonal group, meaning it does not react with naturally occurring functional groups in biological systems, thus ensuring specific conjugation.[2] The azide group can participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[3][4] It can also undergo the Staudinger ligation with phosphine reagents.[5][6]

-

Polyethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₁₆-): The PEG chain is a flexible, hydrophilic spacer consisting of 16 repeating ethylene glycol units.[7] This spacer enhances the solubility of the resulting bioconjugate in aqueous solutions, reduces aggregation, and can minimize non-specific interactions.[8][9] Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius, which can extend circulation half-life and reduce immunogenicity.[10][11]

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary or secondary amines.[12][13] It is stable under basic and nucleophilic conditions but can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a reactive primary amine (-NH₂).[10][12] This allows for a two-step conjugation strategy, where the amine can be selectively deprotected and then coupled to a second molecule, often via its carboxylic acid group to form a stable amide bond.[7]

This combination of a bioorthogonal azide, a solubilizing PEG spacer, and a selectively cleavable protected amine makes this compound a versatile and powerful tool for constructing complex molecular architectures like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic imaging agents.[4][8]

Core Compound Specifications

Quantitative data for heterobifunctional PEG linkers are critical for accurate experimental design. The table below summarizes typical specifications for a representative Boc-protected Azido-PEG16 linker, t-Boc-N-amido-PEG16-azide.

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₇₆N₄O₁₈ | [14] |

| Molecular Weight (MW) | 897.05 g/mol | [14] |

| Purity | >95% (typically determined by HPLC) | [10][14] |

| Appearance | White to off-white solid or oil | [1] |

| Solubility | Soluble in DMF, DMSO, DCM | [8][13] |

| Storage Conditions | -20°C, protect from light and moisture | [4][15] |

Key Bioconjugation Reactions & Protocols

The utility of this compound lies in the sequential and specific reactions of its terminal functional groups. A typical workflow involves (1) deprotection of the Boc-amine, (2) conjugation of the newly freed amine, and (3) "clicking" the azide to a final molecule. The order of these steps can be altered depending on the overall synthetic strategy.

Logical Workflow for Dual Conjugation

The following diagram illustrates the logical steps for using a heterobifunctional linker like this compound to create a bioconjugate, for instance, an Antibody-Drug Conjugate (ADC).

References

- 1. benchchem.com [benchchem.com]

- 2. “Click-to-Clear”: A Strategy to Minimize Radioactivity from the Blood Pool Utilizing Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Azido-PEG16-acid, CAS 1167575-20-3 | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 14. precisepeg.com [precisepeg.com]

- 15. Azide-PEG16-alcohol | BroadPharm [broadpharm.com]

The Art of Stealth: A Technical Guide to Polyethylene Glycol in Drug Delivery

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Polymer

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer renowned for its widespread use in biomedical and pharmaceutical applications.[1][2] Its structure, consisting of repeating ethylene oxide units, imparts unique physicochemical properties, including high solubility in both aqueous and organic media, low toxicity, and minimal immunogenicity.[1][3] The process of covalently attaching PEG chains to a molecule, such as a protein, peptide, or nanoparticle, is known as PEGylation.[4][5]

This modification has become a cornerstone of modern drug delivery, transforming the therapeutic potential of numerous molecules.[6] By physically "masking" the drug, PEGylation can profoundly alter its pharmacokinetic and pharmacodynamic profile. The key benefits include extending the drug's circulation half-life, improving its stability, increasing solubility, and reducing its immunogenicity and antigenicity.[5][6][7] The first PEGylated drug, Adagen™, was approved by the FDA in 1990, and since then, the technology has led to a multi-billion dollar market with numerous approved products for treating a wide range of diseases.[8]

Core Physicochemical Properties of PEG

The utility of PEG in drug delivery stems from a set of highly advantageous properties. Its versatility is further enhanced by the ability to synthesize it in various sizes and architectures.

Key Properties:

-

Biocompatibility and Low Toxicity: PEG is considered non-toxic and is FDA-approved for use in food, cosmetics, and pharmaceuticals.[9] Allergic reactions are rare but can occur, particularly with high molecular weight PEGs in injectable formulations.[9]

-

Solubility: PEG is highly soluble in water and many organic solvents, making it an excellent carrier for hydrophobic (poorly soluble) drugs.[3][9]

-

Low Immunogenicity: PEG is generally considered non-immunogenic, meaning it does not typically provoke an immune response. This property is crucial for the "stealth" effect.[2]

-

Versatile Architectures: PEG can be synthesized in various forms, including linear, branched, Y-shaped, and multi-arm geometries.[2] Multi-arm PEGs are often used to create crosslinked hydrogel networks for controlled drug release, while branched structures may enhance in vivo stability.[2][10]

The physical state of PEG is dependent on its molecular weight (MW), ranging from a viscous liquid for low MW PEGs to a waxy solid for higher MW grades.

| PEG Grade | Average Molecular Weight (Da) | Common Physical Form | Typical Application Area in Drug Delivery |

| PEG 400 | ~400 | Viscous Liquid | Solvent for oral liquids, topical formulations |

| PEG 1000 | ~1000 | Waxy Semi-Solid | Ointment and suppository bases |

| PEG 3350 | ~3350 | Solid Flakes/Powder | Osmotic laxatives |

| PEG 6000 | ~6000 | Solid Flakes | Tablet binder, sustained-release matrices |

| PEG 20000 | ~20000 | Solid Powder | Protein/nanoparticle PEGylation for half-life extension |

| PEG 40000 | ~40000 | Solid Powder | Protein/nanoparticle PEGylation for half-life extension |

| Table 1: Common PEG grades and their primary applications in pharmaceuticals.[9] |

The PEGylation Process: Covalent Modification

PEGylation is the process of covalently linking PEG chains to a therapeutic agent. This is most commonly achieved by reacting a functionally activated PEG derivative with specific amino acid residues on the surface of a protein or peptide, such as the primary amines of lysine residues.[5] One of the most common methods involves N-hydroxysuccinimide (NHS) esters, which react with primary amines at a neutral to slightly basic pH (7-9) to form a stable amide bond.[11]

The general workflow involves several key stages: activation of the PEG polymer, conjugation to the target molecule, and subsequent purification and characterization of the final product.

Pharmacokinetic and Pharmacodynamic Advantages

The covalent attachment of PEG chains dramatically alters the interaction of a drug with the biological environment, leading to significant therapeutic advantages.

Extended Circulation Half-Life

One of the most significant benefits of PEGylation is the extension of a drug's circulation time.[7] By increasing the hydrodynamic size of the molecule, PEGylation reduces its rate of renal clearance.[4][5] Molecules larger than the glomerular filtration threshold (typically >40-50 kDa) are cleared much more slowly by the kidneys.[12] This effect is directly correlated with the molecular weight of the attached PEG chain.

| Molecule | PEG Molecular Weight (Da) | Elimination Half-Life (t½) | Fold-Increase in t½ | Reference |

| PEG Polymer (in mice) | 6,000 | 18 minutes | - | [13] |

| PEG Polymer (in mice) | 50,000 | 16.5 hours | ~55x | [13] |

| rhTIMP-1 (in mice) | Unmodified | 1.1 hours | - | [14][] |

| rhTIMP-1 (in mice) | 20,000 | 28 hours | ~25x | [14][] |

| Poly-L-lysine Dendrimer (in rats) | < 20,000 (Total MW) | 1-10 hours | - | [12] |

| Poly-L-lysine Dendrimer (in rats) | > 30,000 (Total MW) | 1-3 days | >7x | [12] |

| Table 2: Impact of PEG Molecular Weight on the Circulation Half-Life of various molecules. |

This extended half-life allows for less frequent dosing, which can improve patient compliance and quality of life.[6][7]

The "Stealth" Effect and Reduced Immunogenicity

When administered, foreign substances are typically marked for destruction by the immune system. Opsonin proteins in the blood plasma bind to the surface of nanoparticles or foreign proteins, flagging them for uptake by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen.[16]

PEGylation creates a hydrophilic, flexible, and neutral shield around the drug carrier.[16][17] This PEG layer sterically hinders the adsorption of opsonin proteins, allowing the drug to evade recognition by the RES.[16] This phenomenon is widely known as the "stealth" effect.[1]

The effectiveness of this stealth shield is highly dependent on the conformation of the PEG chains on the nanoparticle surface, which is dictated by the grafting density.[18] At low densities, PEG chains adopt a "mushroom" conformation. As density increases, steric repulsion forces the chains to extend away from the surface into a "brush" conformation, which provides a more effective barrier against protein adsorption and is crucial for achieving the stealth effect.[18][19]

Key Experimental Protocols for Characterization

Rigorous characterization is essential to ensure the quality, consistency, and efficacy of a PEGylated therapeutic. This involves confirming the success of the conjugation reaction, determining the degree of PEGylation, and purifying the final product.

Protocol: Amine-Reactive PEGylation via NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS-activated PEG to a protein.

Materials:

-

Protein to be PEGylated (1-10 mg)

-

Amine-reactive PEG NHS Ester (e.g., mPEG-NHS)

-

Amine-free buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~7.5

-

Purification equipment (dialysis cassettes or size-exclusion chromatography column)

Procedure:

-

Preparation: Allow the vial of PEG NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[20] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS via dialysis or desalting.

-

Protein Solution: Dissolve 1-10 mg of the protein in 0.5-2 mL of PBS.

-

PEG Solution: Immediately before use, prepare a 10 mM solution of the PEG NHS Ester by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for storage, as the NHS-ester moiety readily hydrolyzes.

-

Conjugation Reaction: Add a calculated volume of the PEG NHS Ester solution to the protein solution. A 5- to 20-fold molar excess of PEG to protein is a common starting point.[20] The final volume of organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature.

-

Quenching: Stop the reaction by adding a small volume of Quenching Buffer. The primary amines in Tris or glycine will react with any excess PEG NHS Ester.

-

Purification: Remove unreacted PEG and hydrolysis byproducts from the PEGylated protein using dialysis or size-exclusion chromatography (SEC).

Protocol: Characterization by SDS-PAGE

SDS-PAGE is a simple method to visually confirm successful PEGylation by observing the increase in molecular weight.

Procedure:

-

Prepare a polyacrylamide gel of an appropriate percentage (e.g., 7.5% or 4-12% gradient) to resolve the expected molecular weights.[4][9]

-

Load samples onto the gel:

-

Unmodified (native) protein as a control.

-

The crude PEGylation reaction mixture.

-

Purified PEGylated protein.

-

A molecular weight protein ladder.

-

-

Run the gel at a constant current (e.g., 25 mA) until the dye front reaches the bottom.[9]

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain.[9]

-

Analysis: A successful PEGylation will result in one or more new bands at a higher apparent molecular weight compared to the band for the native protein. The presence of multiple bands can indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).[4]

Protocol: Purification and Analysis by Chromatography

Chromatography is essential for both purifying the PEGylated conjugate and for detailed analytical characterization.

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. The attachment of PEG chains can shield the surface charges of a protein, altering its interaction with the IEX resin. This allows for the separation of the native protein, mono-PEGylated species, multi-PEGylated species, and even positional isomers. Both cation exchange (CEX) and anion exchange (AEX) can be used, depending on the protein's properties.[5]

-

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): SEC separates molecules based on their hydrodynamic volume. While standard SEC can separate the larger PEGylated conjugate from the smaller native protein, coupling it with a MALS detector provides an absolute measurement of the molar mass without relying on column calibration standards.[10] By also using UV and differential refractive index (dRI) detectors, one can determine the exact mass contribution from both the protein and the PEG moiety in the conjugate.[10]

General SEC-MALS Protocol:

-

Equilibrate the SEC column and detectors with a filtered and degassed mobile phase (e.g., PBS).

-

Inject a known concentration of the purified PEGylated protein sample (e.g., 100 µL at 2 mg/mL).

-

Run the sample through the system at a constant flow rate (e.g., 0.5 mL/min).

-

Collect data from the UV, MALS, and dRI detectors.

-

Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. This requires the known dn/dc (refractive index increment) and UV extinction coefficient values for both the protein and the PEG. The analysis will yield the absolute molar mass of the entire conjugate and the mass of the protein and PEG components separately, confirming the degree of PEGylation.[10]

Protocol: Mass Determination by MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides a precise measurement of the mass of the PEGylated product.

Materials:

-

PEGylated peptide/protein sample (approx. 1 mg/mL).

-

Matrix solution: α-Cyano-4-hydroxycinnamic acid (HCCA) at 10 mg/mL in 50% acetonitrile / 0.1% TFA.[13]

-

Cationizing agent (optional but recommended for PEG): Sodium trifluoroacetate (NaTFA) at 2 mg/mL in 50% acetonitrile / 0.1% TFA.[13]

-

MALDI target plate.

Procedure:

-

Sample Preparation: Mix the matrix solution, NaTFA solution, and PEGylated sample in a 10:1:1 ratio.[13]

-

Spotting: Pipette 0.5-1 µL of the mixture onto a spot on the MALDI target plate and allow it to air dry completely (dried-droplet method).[6][13]

-

Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (e.g., reflector positive ion mode).[13]

-

Analysis: The resulting spectrum will show a distribution of peaks, with each peak separated by ~44 Da, corresponding to a single ethylene oxide monomer unit. The center of this distribution represents the average molecular weight of the PEGylated species. This analysis can confirm the mass of the conjugate and assess the polydispersity of the attached PEG.

Protocol: Quantification of PEGylation via TNBS Assay

The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method used to quantify the number of free primary amino groups remaining on a protein after the PEGylation reaction. By comparing this to the number of amino groups on the native protein, the degree of PEGylation can be calculated.

Materials:

-

Native and PEGylated protein samples (20-200 µg/mL).

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[1]

-

TNBS Reagent: 0.01% (w/v) TNBS in Reaction Buffer (prepare fresh).[1]

-

10% SDS solution.

-

1 N HCl.

Procedure:

-

Prepare samples of both the native and PEGylated protein at the same concentration (e.g., 100 µg/mL) in the Reaction Buffer.

-

To 0.5 mL of each sample solution, add 0.25 mL of the 0.01% TNBS solution and mix well.[1]

-

Incubate the reactions at 37°C for 2 hours.[1]

-

Stop the reaction by adding 0.25 mL of 10% SDS, followed by 0.125 mL of 1 N HCl to each sample.[1]

-

Measure the absorbance of each solution at 335 nm or 420 nm using a spectrophotometer.[1]

-

Analysis: A decrease in absorbance for the PEGylated protein sample compared to the native protein sample indicates that primary amines have been successfully modified by PEG chains. The degree of PEGylation can be quantified by comparing the results to a standard curve.[1]

Conclusion

Polyethylene glycol has proven to be an indispensable tool in drug delivery and development. Through the process of PEGylation, the pharmacokinetic properties of therapeutic molecules can be rationally and dramatically improved. The ability to extend circulation half-life, reduce immunogenicity, and improve stability has translated directly into more effective medicines with improved patient compliance. As described, the success of this technology is underpinned by robust chemical modification strategies and a suite of sophisticated analytical techniques required to purify and characterize the final conjugate. Future innovations will likely focus on novel PEG architectures, biodegradable alternatives, and strategies to overcome challenges such as anti-PEG immunogenicity, further cementing the role of polymer conjugation in the future of medicine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]

- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 9. broadpharm.com [broadpharm.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. researchgate.net [researchgate.net]

- 12. bath.ac.uk [bath.ac.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 16. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. americanlaboratory.com [americanlaboratory.com]

- 18. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 19. biopharminternational.com [biopharminternational.com]

- 20. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]

The "Click" Revolution: A Technical Guide to Click Chemistry in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Click chemistry, a concept introduced by K. Barry Sharpless in 2001, has transformed the landscape of chemical synthesis, offering a powerful toolkit for the rapid and reliable construction of complex molecules.[1][2] This guide provides an in-depth exploration of the core principles of click chemistry, with a focus on its practical applications in scientific research and drug development. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key workflows to empower researchers in leveraging this versatile chemical methodology.

Core Principles of Click Chemistry

The philosophy of click chemistry centers on a set of criteria that define a reaction as "click." These reactions are characterized by their modularity, high yields, stereospecificity, and the generation of inoffensive byproducts that are easily removed.[3][4] Key features include:

-

High Efficiency and Yield: Click reactions proceed to completion or near completion, minimizing the need for complex purification.[5]

-

Bioorthogonality: These reactions are bioorthogonal, meaning they occur selectively within a complex biological system without interfering with native biochemical processes.[6][7]

-

Mild Reaction Conditions: Click reactions are often performed under mild, biocompatible conditions, such as at room temperature and in aqueous solutions.[2][4]

-

Thermodynamic Driving Force: The reactions are typically characterized by a high thermodynamic driving force, making them rapid and irreversible.[3]

The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[2][8] This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate.[10][11] The addition of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives, can stabilize the copper(I) catalyst and accelerate the reaction.[12]

Quantitative Data for CuAAC Reactions

The efficiency of CuAAC reactions can be influenced by the choice of copper source, ligand, and solvent. The following table summarizes yields and reaction times for the synthesis of 1,4-disubstituted 1,2,3-triazoles under various conditions.

| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | CuI (0.5 mol%), Betaine | Water | 10 min | 98 | [13] |

| Propargyl alcohol | Anthracenyl azide | CuSO4 (75 µM), Ligand, NaAsc | PBS | 20 min | ~95 | [14] |

| Phenylacetylene | Benzyl azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5 mol%) | Neat | 5 min | >99 | [15] |

| Various alkynes | Various azides | Cu/C (heterogeneous) | DCM (flow) | ~2 min | 96 | [16] |

| Propargyl benzyl ether | Benzyl azide | Immobilized Copper Complex | H2O/tBuOH/ACN | 12 h | 73.5 | [17] |

Experimental Protocol: Synthesis of a 1,2,3-Triazole via CuAAC

This protocol describes the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.[18]

Materials:

-

Benzyl azide (1 M solution in a suitable solvent)

-

Phenylacetylene (1 M solution in a suitable solvent)

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a reaction vial, combine benzyl azide (1 mmol, 1 eq) and phenylacetylene (1 mmol, 1 eq).

-

Add a 1:1 mixture of tert-butanol and water to dissolve the reactants.

-

In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq) in water.

-

Prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 eq) in water.

-

Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. The crude product is often of high purity.[18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[9] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[9] The high ring strain of the cyclooctyne provides the driving force for the reaction.[9]

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. The following table compares the second-order rate constants for various cyclooctynes with benzyl azide.

| Cyclooctyne | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Reference |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | [19] |

| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [19] |

| Dibenzoannulated cyclooctyne (DIBO) | ~0.3 - 0.7 | [19] |

| Biarylazacyclooctynone (BARAC) | >1.0 | [14] |

Experimental Protocol: Protein Labeling via SPAAC

This protocol outlines the general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized fluorescent dye.[7]

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-dye conjugate (e.g., DBCO-Cy5) stock solution in DMSO

-

Phosphate buffer (10 mM Na2HPO4, 100 mM NaCl, pH 7.0)

Procedure:

-

Prepare a solution of the azide-modified protein to a final concentration of 10 µM in the phosphate buffer.

-

Add the cyclooctyne-dye conjugate to the protein solution to a final concentration of 200 µM. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

-

Incubate the reaction mixture for 6 hours at 37°C. For light-sensitive probes, protect the reaction from light.

-

The labeled protein can be purified from excess dye using methods such as size-exclusion chromatography or dialysis.

Applications in Scientific Research and Drug Development

Click chemistry has found widespread applications across various scientific disciplines, from materials science to in vivo imaging.[20][21] In drug discovery and development, its impact has been particularly profound.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to assess the activity of entire enzyme families directly in native biological systems. Click chemistry is integral to this workflow, enabling the attachment of a reporter tag (e.g., biotin or a fluorophore) to the probe after it has covalently labeled its target enzyme.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments that bind to a biological target are identified and then optimized into more potent lead compounds. Click chemistry provides an efficient means of linking these fragments together to explore the target's binding site.

In Situ Click Chemistry for Enzyme Inhibition

This elegant approach uses the enzyme's active site as a template to assemble its own inhibitor.[16] Small azide- and alkyne-containing fragments that bind to adjacent subsites within the active site are "clicked" together, forming a high-affinity inhibitor.[16]

Nanoparticle Functionalization for Drug Delivery

Click chemistry is extensively used to modify the surface of nanoparticles for targeted drug delivery.[19][20][21] Targeting ligands, such as antibodies or peptides, can be attached to the nanoparticle surface to enhance its accumulation at the site of disease.[21]

Visualizing Cellular Processes

Click chemistry, coupled with bioorthogonal reporters, enables the visualization of various cellular processes, including the synthesis of biomolecules and signaling pathways.[4][22] For instance, metabolic labeling with an azide- or alkyne-modified precursor allows for the subsequent fluorescent tagging and imaging of newly synthesized proteins, glycans, or nucleic acids.[22]

Conclusion

Click chemistry has established itself as an indispensable tool in the arsenal of chemists and biologists. Its simplicity, efficiency, and orthogonality have accelerated progress in numerous areas of scientific research, from fundamental studies of biological processes to the development of novel therapeutics and diagnostics. As new click reactions are discovered and existing methods are refined, the impact of this chemical revolution is set to expand even further, enabling researchers to address increasingly complex scientific challenges.

References

- 1. Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria [frontiersin.org]

- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Click chemistry for drug delivery nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. irjweb.com [irjweb.com]

- 20. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

Azido-PEG16-Boc: An In-Depth Technical Guide for PROTAC Linker Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azido-PEG16-Boc, a heterobifunctional linker building block instrumental in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of the key ternary complex (comprising the target protein, the PROTAC, and an E3 ubiquitin ligase) and dictating the molecule's overall physicochemical properties.[3][4]

This compound offers a desirable balance of functionality, flexibility, and hydrophilicity for PROTAC design. It features a 16-unit polyethylene glycol (PEG) chain that enhances solubility and allows for an extended reach between the two ends of the PROTAC.[2][4] The molecule is capped with an azide group at one terminus and a Boc-protected amine at the other, providing orthogonal handles for the sequential conjugation of a target protein ligand and an E3 ligase ligand.[5]

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis. The following table summarizes key quantitative data for this linker building block, compiled from various chemical suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C39H77N3O18 | [6] |

| Molecular Weight | 876.05 g/mol | [6] |

| Purity | Typically >95% | [][8][9] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [10] |

| Storage Conditions | -20°C | [9][10] |

| Appearance | Solid or oil | N/A |

| Functional Groups | Azide (-N3), Boc-protected Amine (-NHBoc) | [5] |

Core Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein of interest (POI). This is achieved by bringing the POI into close proximity with an E3 ubiquitin ligase. The this compound linker is central to this process, covalently connecting the POI-binding ligand to the E3 ligase-binding ligand.

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.

Experimental Protocols and Synthetic Workflow

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential attachment of the E3 ligase ligand and the target protein ligand. The workflow typically begins with the deprotection of the Boc-protected amine, followed by an amide coupling reaction. The azide terminus is then utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation with an E3 ligase ligand.

-

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

-

Protocol 2: Amide Coupling with an E3 Ligase Ligand

This protocol details the conjugation of the deprotected amino-PEG16-azide with a carboxylic acid-functionalized E3 ligase ligand.

-

Materials:

-

Amine-PEG16-Azide (from Protocol 1)

-

E3 ligase ligand with a carboxylic acid group

-

Coupling reagents (e.g., HATU, HBTU, or EDC with HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

-

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

-

Add a solution of the Amine-PEG16-Azide (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess reagents and byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography or preparative HPLC.

-

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the final conjugation step between the azide-functionalized intermediate and an alkyne-functionalized target protein ligand.

-

Materials:

-

E3 Ligand-PEG16-Azide (from Protocol 2)

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

A suitable solvent system (e.g., t-BuOH/H2O, DMF, or DMSO)

-

-

Procedure:

-

Dissolve the E3 Ligand-PEG16-Azide (1.0 eq) and the alkyne-functionalized target protein ligand (1.1 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 - 1.0 M in water).

-

Add CuSO4 (0.1 - 0.2 eq) to the reaction mixture, followed by the addition of the sodium ascorbate solution (0.2 - 0.4 eq).

-

Stir the reaction at room temperature for 4-24 hours. The reaction is often complete within a few hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude PROTAC is purified by preparative HPLC to yield the final product.

-

Evaluation of PROTAC Efficacy

Once synthesized, the efficacy of the PROTAC is evaluated by its ability to induce the degradation of the target protein. A common method for this is Western blotting.

PROTAC Evaluation Workflow

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azido-PEG16-t-butyl ester - CD Bioparticles [cd-bioparticles.net]

- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 9. Azide-PEG16-alcohol | BroadPharm [broadpharm.com]

- 10. t-Boc-N-amido-PEG16-NHS ester | BroadPharm [broadpharm.com]

Azido-PEG16-Boc: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Azido-PEG16-Boc is a heterobifunctional linker molecule integral to bioconjugation and drug delivery research. Its unique structure, featuring a terminal azide group for "click" chemistry, a 16-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce immunogenicity, and a tert-butyloxycarbonyl (Boc)-protected amine, makes it a versatile tool for scientists. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data and experimental protocols to aid in its effective handling, storage, and application.

Core Properties of this compound

| Property | Value |

| Chemical Formula | C₃₇H₇₂N₄O₁₈ |

| Molecular Weight | 881.0 g/mol |

| Appearance | White to off-white solid or viscous liquid |

Solubility Profile

The solubility of this compound is largely dictated by its polyethylene glycol (PEG) backbone, which imparts significant hydrophilicity. The presence of the azide and Boc-protected amine groups can also influence its solubility in various solvents.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) |

| Water | 58 mg/L | 25 |

| Dichloromethane (DCM) | Soluble (Qualitative) | Room Temperature |

| Dimethylformamide (DMF) | Soluble (Qualitative) | Room Temperature |

| Dimethyl sulfoxide (DMSO) | Soluble (Qualitative) | Room Temperature |

| Ethanol | Less Soluble (Qualitative) | Room Temperature |

| Toluene | Less Soluble (Qualitative) | Room Temperature |

| Diethyl Ether | Insoluble (Qualitative) | Room Temperature |

General Solubility Behavior

The PEG chain of this compound allows for good solubility in water and a range of polar organic solvents.[1][2][4] The molecule's amphiphilic nature, with its hydrophilic PEG chain and more hydrophobic Boc group, facilitates its use in a variety of reaction conditions.

Stability Characteristics

The stability of this compound is influenced by its three key functional components: the azide group, the PEG chain, and the Boc-protecting group.

Azide Group Stability

Organic azides are energetic molecules and should be handled with care.[] Their stability is generally assessed by two main principles:

-

Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. For this compound, the C/N ratio is favorable, suggesting a relatively stable compound under normal laboratory conditions.

-

"Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) contributes to the compound's stability. The long PEG chain in this compound acts as a diluent for the energetic azide group.

General Handling Precautions for Organic Azides:

-

Avoid exposure to heat, light, shock, and friction.

-

Store in a cool, dark place.

-

Do not use metal spatulas, as this can lead to the formation of highly sensitive metal azides.

-

Avoid contact with strong acids, which can form explosive hydrazoic acid.

PEG Chain Stability

The polyethylene glycol backbone is generally very stable. It is resistant to degradation by heat, as well as acidic and basic conditions. However, prolonged exposure to high temperatures can lead to thermal degradation. Studies on PEGs show that weight loss for lower molecular weight PEGs can begin around 200°C, while higher molecular weight PEGs start to degrade above 350°C.[6]